Methyl 2,3,4-trichlorobenzoate
Overview
Description
Methyl 2,3,4-trichlorobenzoate is an organic compound with the molecular formula C8H5Cl3O2 It is a derivative of benzoic acid where the hydrogen atoms at positions 2, 3, and 4 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3,4-trichlorobenzoate can be synthesized through the esterification of 2,3,4-trichlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the chlorination of methyl benzoate followed by purification steps to isolate the desired product. The chlorination process can be controlled to ensure the selective substitution of chlorine atoms at the 2, 3, and 4 positions.
Types of Reactions:
Reduction: this compound can undergo reduction reactions, particularly electroreduction, where the chlorine atoms are removed, and the benzene ring may be hydrogenated.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,3,4-trichlorobenzoic acid and methanol.
Common Reagents and Conditions:
Electroreduction: Conducted in solvent-supporting electrolytes with specific potentials to achieve dechlorination.
Nucleophilic Substitution: Utilizes nucleophiles such as hydroxide ions or amines under appropriate conditions.
Hydrolysis: Requires acidic or basic aqueous solutions and elevated temperatures.
Major Products:
Reduction: Dechlorinated benzoates and hydrogenated benzene derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2,3,4-trichlorobenzoic acid and methanol.
Scientific Research Applications
Methyl 2,3,4-trichlorobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studies of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2,3,4-trichlorobenzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing 2,3,4-trichlorobenzoic acid, which may interact with enzymes or receptors. The chlorine atoms can participate in electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Methyl 2,4,6-trichlorobenzoate: Another trichlorinated benzoate with chlorine atoms at different positions, leading to different chemical properties and reactivity.
Methyl 2,3,5-trichlorobenzoate: Similar structure but with chlorine atoms at the 2, 3, and 5 positions, affecting its chemical behavior.
Methyl 2,3,6-trichlorobenzoate: Chlorine atoms at the 2, 3, and 6 positions, resulting in unique reactivity patterns.
Uniqueness: Methyl 2,3,4-trichlorobenzoate is unique due to the specific positioning of chlorine atoms, which influences its electrochemical behavior, regioselectivity in reactions, and potential applications. The presence of chlorine atoms at the 2, 3, and 4 positions makes it distinct from other trichlorinated benzoates, affecting its chemical and physical properties.
Properties
IUPAC Name |
methyl 2,3,4-trichlorobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROGZMXHUGOFGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293647 | |
Record name | Benzoic acid,2,3,4-trichloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89978-33-6 | |
Record name | Methyl 2,3,4-trichlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89978-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 91135 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089978336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC91135 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid,2,3,4-trichloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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